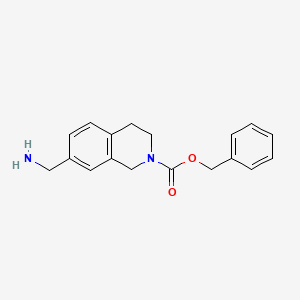![molecular formula C15H24O2Si B11832479 Silane, (1,1-dimethylethyl)dimethyl[[1-(phenylmethoxy)ethenyl]oxy]- CAS No. 92144-04-2](/img/structure/B11832479.png)
Silane, (1,1-dimethylethyl)dimethyl[[1-(phenylmethoxy)ethenyl]oxy]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzene, [[[1-[[(1,1-dimethylethyl)dimethylsilyl]oxy]ethenyl]oxy]methyl]- is a chemical compound with the molecular formula C15H24O2Si and a molecular weight of 264.44 g/mol . This compound is known for its unique structure, which includes a benzene ring substituted with a tert-butyl dimethylsilyl group and an ethenyl group. It is used in various chemical reactions and has applications in scientific research and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, [[[1-[[(1,1-dimethylethyl)dimethylsilyl]oxy]ethenyl]oxy]methyl]- typically involves the reaction of benzene derivatives with tert-butyl dimethylsilyl chloride and ethenyl alcohol under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving advanced purification techniques such as distillation and chromatography .
Chemical Reactions Analysis
Types of Reactions
Benzene, [[[1-[[(1,1-dimethylethyl)dimethylsilyl]oxy]ethenyl]oxy]methyl]- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding alcohols or ketones.
Reduction: Reduction reactions can convert it into simpler hydrocarbons.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield alcohols or ketones, while substitution reactions can produce various substituted benzene derivatives .
Scientific Research Applications
Benzene, [[[1-[[(1,1-dimethylethyl)dimethylsilyl]oxy]ethenyl]oxy]methyl]- has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis to create complex molecules.
Biology: The compound can be used in the study of biochemical pathways and enzyme interactions.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which Benzene, [[[1-[[(1,1-dimethylethyl)dimethylsilyl]oxy]ethenyl]oxy]methyl]- exerts its effects involves interactions with molecular targets such as enzymes and receptors. The tert-butyl dimethylsilyl group can protect reactive sites on the molecule, allowing for selective reactions at other positions. The ethenyl group can participate in various addition and substitution reactions, facilitating the formation of new chemical bonds .
Comparison with Similar Compounds
Similar Compounds
Benzene, 2-(1,1-dimethylethyl)-1,4-dimethoxy-: This compound has a similar structure but with methoxy groups instead of the ethenyl group.
Benzene, 1,3-bis(1,1-dimethylethyl)-5-methyl-: This compound features two tert-butyl groups and a methyl group, differing in the substitution pattern on the benzene ring.
Uniqueness
Benzene, [[[1-[[(1,1-dimethylethyl)dimethylsilyl]oxy]ethenyl]oxy]methyl]- is unique due to the presence of both the tert-butyl dimethylsilyl group and the ethenyl group, which provide distinct reactivity and protection characteristics. This combination allows for selective reactions and the formation of complex molecules, making it valuable in various chemical and industrial applications .
Properties
CAS No. |
92144-04-2 |
|---|---|
Molecular Formula |
C15H24O2Si |
Molecular Weight |
264.43 g/mol |
IUPAC Name |
tert-butyl-dimethyl-(1-phenylmethoxyethenoxy)silane |
InChI |
InChI=1S/C15H24O2Si/c1-13(17-18(5,6)15(2,3)4)16-12-14-10-8-7-9-11-14/h7-11H,1,12H2,2-6H3 |
InChI Key |
FJXSYACZPHYAPE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OC(=C)OCC1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Imidazo[2,1-b]quinazolin-5(1H)-one, 1-(4-chlorophenyl)-2,3-dihydro-](/img/structure/B11832398.png)
![1-tert-Butyl 5-methyl 3-amino-1H-thieno[3,2-c]pyrazole-1,5-dicarboxylate](/img/structure/B11832403.png)
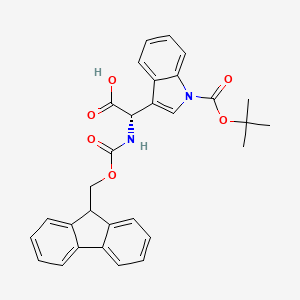

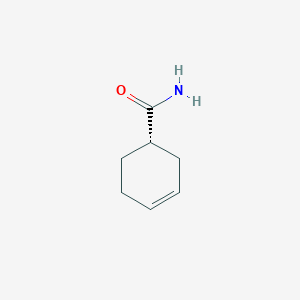
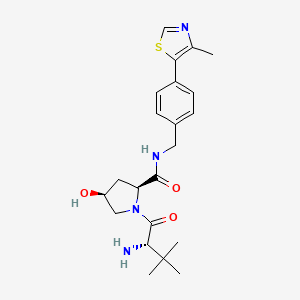



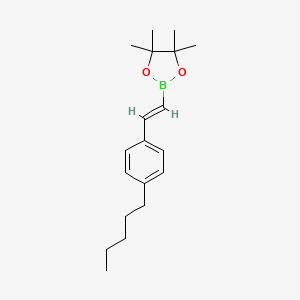
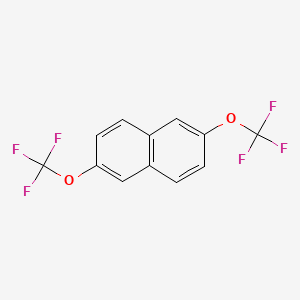
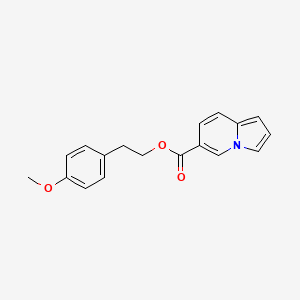
![methyl N-{5'-bromo-1',2'-dihydrospiro[cyclopropane-1,3'-indol]-2'-ylidene}sulfamate](/img/structure/B11832482.png)
